Aqueous Solubility: Hydrochloride Salt vs. Free Base
The hydrochloride salt of Thalidomide-O-amido-PEG-C2-NH2 (CAS 2204226-02-6) demonstrates a measured aqueous solubility of 100 mg/mL (219.85 mM) in water with sonication, compared to the free base (CAS 2022182-59-6) which exhibits markedly lower water solubility and requires predominantly organic solvents such as DMSO for dissolution . The salt form also achieves DMSO solubility of 125 mg/mL (274.81 mM) . MedChemExpress notes that at equivalent molar concentrations both forms exhibit comparable biological activity, yet the hydrochloride salt 'usually boasts enhanced water solubility and stability' .
| Evidence Dimension | Aqueous solubility (room temperature, sonication-assisted) |
|---|---|
| Target Compound Data | Thalidomide-O-amido-PEG-C2-NH2 hydrochloride: 100 mg/mL (219.85 mM) in H₂O |
| Comparator Or Baseline | Thalidomide-O-amido-PEG-C2-NH2 free base: low aqueous solubility; primarily DMSO-soluble |
| Quantified Difference | Hydrochloride salt provides >100 mg/mL aqueous solubility; free base is effectively water-insoluble |
| Conditions | Solubility measured at room temperature with sonication; data from TargetMol/ChemicalBook and MedChemExpress product specifications |
Why This Matters
Aqueous solubility is critical for preparing stock solutions for biochemical assays and for conjugation reactions in aqueous buffers—the hydrochloride salt eliminates the need for high-DMSO content that can interfere with protein stability and downstream biological assays.
